molecular formula C17H21BrN2O3S B12819491 6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one

6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B12819491
M. Wt: 413.3 g/mol
InChI Key: KGHLDDMCDIPNDQ-UHFFFAOYSA-N
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Description

6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).

    Thioether Formation: The thioether linkage can be formed by reacting the quinazolinone with a suitable thiol compound under basic conditions.

    Hydroxypropyl Substitution: The hydroxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the bromine atom, thioether linkage, and hydroxypropyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3H)-one: Lacks the thioether and hydroxypropyl groups.

    2-((3,3-Dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one: Lacks the bromine and hydroxypropyl groups.

    3-(2-Hydroxypropyl)quinazolin-4(3H)-one: Lacks the bromine and thioether groups.

Uniqueness

6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, thioether linkage, and hydroxypropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H21BrN2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

6-bromo-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(2-hydroxypropyl)quinazolin-4-one

InChI

InChI=1S/C17H21BrN2O3S/c1-10(21)8-20-15(23)12-7-11(18)5-6-13(12)19-16(20)24-9-14(22)17(2,3)4/h5-7,10,21H,8-9H2,1-4H3

InChI Key

KGHLDDMCDIPNDQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)C(C)(C)C)O

Origin of Product

United States

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